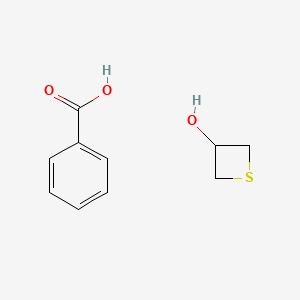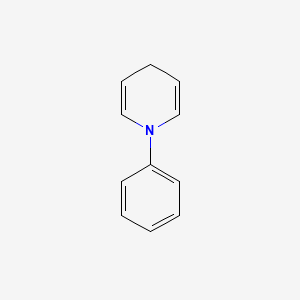
1-Phenyl-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,4-dihydropyridine is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bonds. The phenyl group attached to the 1-position of the dihydropyridine ring enhances its chemical properties and biological activities. Dihydropyridines are well-known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydropyridine can be synthesized through various methods, with the Hantzsch reaction being one of the most common. This reaction involves the cyclocondensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol or acetic acid .
Another method involves the use of solvent-free conditions with a heterogeneous catalyst, such as magnesium ferrite nanoparticles. This approach offers advantages such as shorter reaction times, higher yields, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of this compound can yield tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ferric chloride, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,4-dihydropyridine has a wide range of applications in scientific research:
Wirkmechanismus
1-Phenyl-1,4-dihydropyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased blood pressure .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,4-dihydropyridine can be compared with other dihydropyridines, such as nifedipine, amlodipine, and nicardipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . For example, amlodipine has a longer half-life and is used for chronic hypertension management, while nifedipine is used for acute angina relief .
List of Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
- Felodipine
This compound stands out due to its unique phenyl substitution, which can influence its binding affinity and selectivity for calcium channels .
Eigenschaften
CAS-Nummer |
34865-02-6 |
|---|---|
Molekularformel |
C11H11N |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-phenyl-4H-pyridine |
InChI |
InChI=1S/C11H11N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-10H,2H2 |
InChI-Schlüssel |
YAZSOZFBCRSYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



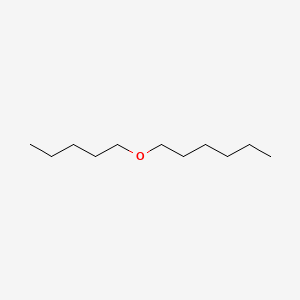
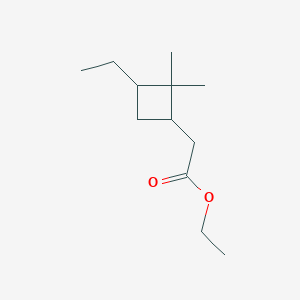

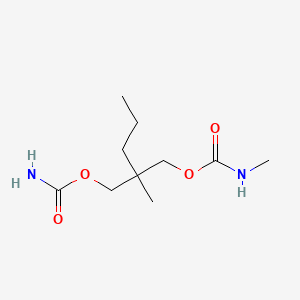

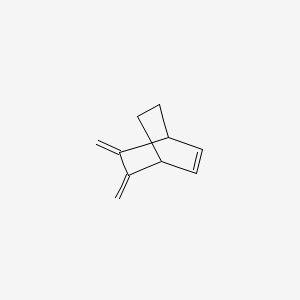
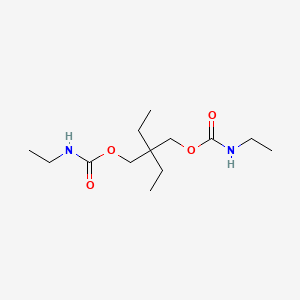
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
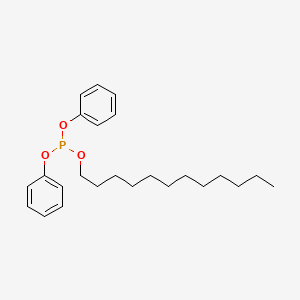
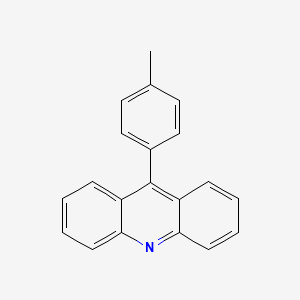
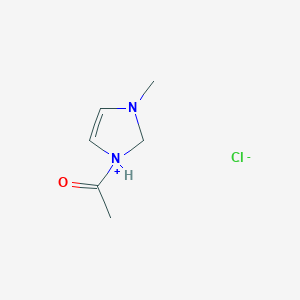
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
